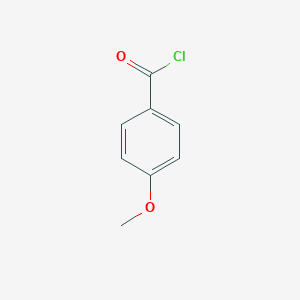

4-Methoxybenzoyl chloride

Vue d'ensemble

Description

4-Methoxybenzoyl chloride (CAS 100-07-2) is a reactive acyl chloride derivative of 4-methoxybenzoic acid. It is widely used in organic synthesis as an acylating agent due to the electron-donating methoxy (-OCH₃) group at the para position, which stabilizes the electrophilic carbonyl carbon via resonance . This stabilization enhances its reactivity toward nucleophiles such as amines and alcohols, enabling the synthesis of esters, amides, and thiourea derivatives . Applications span pharmaceuticals (e.g., antimicrobial agents, enzyme inhibitors) and materials science (e.g., modified ferrocenes for alkyd paints) .

Méthodes De Préparation

Synthesis from 4-Methoxybenzoic Acid

The most widely employed method for preparing 4-methoxybenzoyl chloride involves the reaction of 4-methoxybenzoic acid with chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂]. This route is favored for its simplicity and high yields under controlled conditions.

Thionyl Chloride-Mediated Chlorination

4-Methoxybenzoic acid reacts with excess thionyl chloride at reflux temperatures (70–80°C) to produce the corresponding acyl chloride. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a chlorine atom. A catalytic amount of dimethylformamide (DMF) is often added to accelerate the reaction by generating an intermediate acyloxyphosphonium ion .

Typical Procedure :

-

4-Methoxybenzoic acid (1.0 mol) is suspended in anhydrous dichloromethane (DCM).

-

Thionyl chloride (2.5 mol) is added dropwise under nitrogen atmosphere.

-

The mixture is refluxed for 4–6 hours, after which excess SOCl₂ and solvent are removed under vacuum.

-

The crude product is purified via fractional distillation (b.p. 120–125°C at 15 mmHg), yielding 85–92% pure this compound .

Key Considerations :

-

Safety : Thionyl chloride releases toxic HCl and SO₂ gases; reactions require fume hoods and gas scrubbers.

-

Purity : Residual thionyl chloride can hydrolyze to HCl, necessitating thorough drying.

Oxalyl Chloride as an Alternative Chlorinating Agent

Oxalyl chloride offers a milder alternative to thionyl chloride, particularly for acid-sensitive substrates. The reaction is typically conducted at room temperature in inert solvents like DCM or tetrahydrofuran (THF).

Reaction Mechanism :

-

4-Methoxybenzoic acid reacts with oxalyl chloride to form a mixed anhydride intermediate.

-

The intermediate undergoes decomposition, releasing CO and CO₂ gases and yielding this compound.

Advantages :

-

Lower reaction temperatures (25–40°C) reduce side reactions.

-

Higher selectivity due to the absence of strong Brønsted acids.

Limitations :

-

Longer reaction times (8–12 hours) compared to SOCl₂.

-

Higher cost of oxalyl chloride.

Friedel-Crafts Acylation of Anisole

While less common, this compound can be synthesized via Friedel-Crafts acylation of anisole (methoxybenzene) using chloroacetyl chloride in the presence of Lewis acids like AlCl₃. This method introduces the acyl group para to the methoxy substituent, leveraging the directing effects of the electron-donating group.

Procedure :

-

Anisole (1.0 mol) and chloroacetyl chloride (1.2 mol) are dissolved in nitrobenzene.

-

Anhydrous AlCl₃ (1.5 mol) is added gradually at 0–5°C.

-

The mixture is stirred at 30°C for 24 hours, followed by hydrolysis with ice-cold HCl.

-

The product is extracted with DCM and distilled under reduced pressure.

Challenges :

-

Regioselectivity : Competing ortho-acylation may occur, requiring careful temperature control.

-

Byproducts : Nitrobenzene solvent complicates purification.

Industrial-Scale Production and Optimization

Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous-flow reactors are increasingly adopted to minimize handling of hazardous reagents.

Case Study :

A patented process (US4318866A) describes the chlorination of this compound to 4-trichloromethoxybenzoyl chloride at 150–225°C without catalysts . While this patent focuses on downstream transformations, it confirms the commercial availability and stability of this compound as a starting material.

Optimization Parameters :

| Parameter | Thionyl Chloride Route | Oxalyl Chloride Route |

|---|---|---|

| Temperature (°C) | 70–80 | 25–40 |

| Reaction Time (hr) | 4–6 | 8–12 |

| Yield (%) | 85–92 | 78–85 |

| Purity (%) | >95 | >90 |

Analytical Characterization

Accurate identification of this compound is critical for quality control.

Spectroscopic Data :

-

¹H NMR (CDCl₃) : δ 7.82 (d, 2H, J = 8.8 Hz, aromatic), 6.95 (d, 2H, J = 8.8 Hz, aromatic), 3.89 (s, 3H, OCH₃) .

-

IR (cm⁻¹) : 1765 (C=O stretch), 1250 (C-O-C asymmetric stretch).

Chromatographic Methods :

Analyse Des Réactions Chimiques

4-Methoxybenzoyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Hydrolysis: In the presence of water, this compound hydrolyzes to form 4-methoxybenzoic acid and hydrochloric acid.

Photocatalysis: It can be used as a radical precursor in visible-light photocatalysis to synthesize various heterocyclic compounds.

Common reagents used in these reactions include potassium thiocyanate, which reacts with this compound to yield isothiocyanate derivatives via a nucleophilic addition-elimination mechanism .

Applications De Recherche Scientifique

Synthesis of Stilbene Derivatives

4-Methoxybenzoyl chloride is prominently used in the synthesis of stilbene and dihydrostilbene derivatives, which have been investigated for their potential anti-cancer properties. The reaction typically involves the acylation of various substrates to yield compounds that exhibit biological activity against cancer cells.

Case Study: Synthesis of Dihydrostilbene Derivatives

In a recent study, researchers synthesized several dihydrostilbene derivatives using this compound as a key reagent. These derivatives were evaluated for their cytotoxic effects on different cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Formation of Coumarin Dimers

Another significant application of this compound is in the synthesis of coumarin dimers, which have shown potential activity against HIV-1. The synthesis typically involves a condensation reaction where this compound reacts with appropriate phenolic compounds to form coumarin derivatives.

Case Study: HIV-1 Activity

A study demonstrated that coumarin dimers synthesized from this compound exhibited inhibitory effects on HIV-1 replication. The mechanism was attributed to their ability to interfere with viral entry and replication processes .

Reactive Acylating Agent

As a reactive acylating agent, this compound can react with carboxylic acids, alcohols, and amines to produce respective carboxylic anhydrides, esters, and amides. This property is crucial for creating various intermediates in organic synthesis.

Table: Reactions of this compound

| Reactant Type | Product Type | Example Reaction |

|---|---|---|

| Carboxylic Acids | Carboxylic Anhydrides | RCOOH + this compound → RCOCl + HCl |

| Alcohols | Esters | R-OH + this compound → R-O-C(=O)-Cl |

| Amines | Amides | R-NH₂ + this compound → R-NH-C(=O)-Cl |

Synthesis of Thiourea Derivatives

Recent research has explored the use of this compound in synthesizing thiourea derivatives through a two-step reaction involving potassium thiocyanate (KSCN). These derivatives have shown promise in various biological applications.

In a study involving the synthesis of ten new thiourea derivatives using this compound, several compounds demonstrated significant antibacterial and antifungal activities. The structure-activity relationship (SAR) analysis indicated that modifications at specific positions enhanced their biological efficacy .

Safety and Handling Considerations

While this compound is a valuable reagent in organic synthesis, it poses certain safety hazards:

- Corrosive Nature : It can cause severe burns upon contact with skin or eyes.

- Reactivity : Reacts exothermically with water and strong bases.

- Storage : Should be stored in a moisture-free environment to prevent degradation.

Mécanisme D'action

The mechanism of action of 4-methoxybenzoyl chloride primarily involves nucleophilic substitution reactions. The compound’s acyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives such as amides, esters, and thioesters . The nucleophilic attack on the carbonyl carbon results in the displacement of the chloride ion, forming the desired product.

In photocatalytic reactions, this compound acts as a radical precursor, where it undergoes homolytic cleavage under visible light to generate reactive radicals that participate in the formation of heterocyclic compounds .

Comparaison Avec Des Composés Similaires

Reactivity and Electronic Effects

The reactivity of benzoyl chloride derivatives is influenced by substituents on the aromatic ring. Key comparisons include:

Key Findings :

- This compound exhibits superior reactivity in nucleophilic acyl substitution due to resonance stabilization, making it ideal for synthesizing complex molecules like thiourea derivatives and glycosides .

- 4-Nitrobenzoyl chloride is less reactive in amidation/esterification due to electron-withdrawing effects, but it is useful in reactions requiring electrophilic intermediates .

- 3-Methoxybenzoyl chloride shows reduced regioselectivity compared to the para isomer, as seen in studies with cyclotriphosphazene derivatives .

Key Findings :

- Electron-donating groups (e.g., -OCH₃) generally improve yields due to enhanced stability of intermediates.

- Steric hindrance in 4-methylbenzoyl chloride may reduce yields in crowded reactions .

Antimicrobial and Antioxidant Activity

- 4-Methoxybenzoyl thiourea derivatives exhibit significant antioxidant activity (e.g., derivative 8 in DPPH assays) and inhibit urease enzymes, with docking scores surpassing those of benzoyl chloride analogs .

- Benzoyl chloride derivatives are less effective in antioxidant assays due to the absence of methoxy-mediated radical stabilization .

Enzyme Inhibition

- 4-Methoxybenzoyl amides show potent inhibition of 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), a target in hormone-dependent cancers. The methoxy group enhances binding affinity compared to 3-methoxy or nitro analogs .

- 4-Nitrobenzoyl derivatives are more effective in carbonic anhydrase-III inhibition, likely due to nitro-group interactions with catalytic zinc ions .

Activité Biologique

4-Methoxybenzoyl chloride, also known as 4-anisoyl chloride, is a chemical compound with the formula and a molecular weight of 170.59 g/mol. It is primarily used in organic synthesis, particularly in the preparation of various derivatives that exhibit notable biological activities. This article explores its biological activity, including antimicrobial, anticancer, and cytotoxic properties, supported by relevant research findings and data.

Synthesis and Derivatives

This compound serves as a precursor for synthesizing various compounds, including Mannich bases and metal complexes. For instance, it has been used to synthesize (4-methoxybenzoyl) carbamothioyl derivatives through reactions with ammonium thiocyanate and valine. These derivatives have shown promising bioactivity against different bacterial strains and fungi .

Table 1: Key Derivatives and Their Activities

| Derivative | Biological Activity |

|---|---|

| (4-Methoxybenzoyl) carbamothioyl valine | Antibacterial and antifungal |

| N-4-methoxybenzoyl-N'-(4-fluorophenyl)thiourea | Cytotoxic against HeLa cell line |

| Mannich bases derived from this compound | Anticancer, antibacterial, antifungal |

Antimicrobial Activity

Research indicates that compounds derived from this compound exhibit significant antimicrobial properties. For example, the synthesized Mannich bases have been reported to possess potent activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal effects against Saccharomyces cerevisiae .

In one study, the bioactivity of new metal complexes formed with 4-methoxybenzoyl derivatives was evaluated, revealing inhibition of two types of bacteria and one type of fungus . This suggests that the structural modifications made to this compound can enhance its biological efficacy.

Anticancer Potential

The anticancer potential of compounds derived from this compound has been explored through various studies. For instance, a docking study indicated that N-4-methoxybenzoyl-N'-(4-fluorophenyl)thiourea showed a lower re-rank score compared to hydroxyurea (HU), suggesting its higher biological activity. This was corroborated by in vitro cytotoxicity assays where it demonstrated a lower IC50 value than HU against the HeLa cell line .

Table 2: Cytotoxicity Data

Genotoxicity Concerns

While exploring its biological activity, it is essential to consider the genotoxic potential of 4-methoxybenzyl chloride (a related compound). It has been identified as a genotoxic impurity in certain pharmaceuticals, necessitating careful monitoring during synthesis and application . The development of analytical methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) has been crucial in quantifying this impurity effectively .

Q & A

Basic Questions

Q. What are the recommended methods for characterizing the purity and structural integrity of 4-methoxybenzoyl chloride in synthetic chemistry research?

- Answer: this compound is typically characterized using ¹H NMR spectroscopy to confirm its structural integrity, with peak assignments for the methoxy (-OCH₃) and aromatic protons. Gas chromatography (GC) and argentometric titration are employed to assess purity, with commercial samples often reporting ≥98.0% purity via titration and ≥99.0% by GC . For derivatives synthesized from this compound (e.g., thioureas), LC-MS and GC-MS are used to verify molecular weights and detect by-products .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Answer: Due to its corrosive nature (UN1729, Class 8), handling requires impervious gloves , tightly sealed goggles , and protective clothing to prevent skin/eye contact. Work should be conducted in a fume hood to avoid inhalation. Contaminated clothing must be removed immediately, and exposed skin rinsed with water. Storage recommendations include using locked, cool, dry environments away from incompatible substances like bases or oxidizers . Emergency protocols emphasize rinsing eyes with water for 15 minutes and seeking medical attention .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when using this compound in esterification or amidation reactions?

- Answer: Reaction optimization often involves temperature control to minimize side reactions. For example, esterification of 4-(4-methoxybenzoyl)butanoic acid is performed at –8°C using a sodium chloride/ice-water bath to suppress hydrolysis . In amidation, stoichiometric ratios of amines (primary/secondary/diamines) are critical; excess amine may reduce by-products. Solvent choice (e.g., anhydrous acetone or ether) also impacts yield, as moisture-sensitive reactions require rigorously dried conditions .

Q. What methodologies are employed to analyze the antioxidant activity of thiourea derivatives synthesized from this compound?

- Answer: The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is standard for evaluating antioxidant activity. For instance, thiourea derivatives synthesized from this compound showed varying IC₅₀ values, with Compound 8 exhibiting the highest activity (IC₅₀ = 28.4 µM) due to electron-donating substituents enhancing radical stabilization . Molecular docking (via Autodock software) further correlates activity with binding affinities; compounds with dual thiourea moieties (e.g., Compound 7) demonstrated superior inhibition of urease (docking score = –9.8 kcal/mol) .

Q. How does the methoxy substituent in this compound influence its reactivity and interaction with biological targets in molecular docking studies?

- Answer: The electron-donating methoxy group increases the electrophilicity of the carbonyl carbon, enhancing reactivity in nucleophilic acyl substitution reactions (e.g., with amines). In molecular docking, the methoxy group contributes to hydrophobic interactions and hydrogen bonding with target proteins. For example, in urease inhibition, derivatives with para-methoxy groups showed stronger binding to the active site (e.g., Compound 7’s interaction with 4UBP protein) compared to non-substituted analogs . Computational studies suggest that steric and electronic effects of the methoxy group modulate binding affinities and selectivity .

Propriétés

IUPAC Name |

4-methoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXMOTZIXVICDSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 | |

| Record name | 4-METHOXYBENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/142 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9059204 | |

| Record name | Benzoyl chloride, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-methoxybenzoyl chloride appears as an amber-colored crystalline solid. Melting point 72 °F. Corrosive to metals and skin. Vapors may cause serious burns to the eyes., Clear solid or amber liquid; [Hawley] Liquid or low melting solid; [MSDSonline] | |

| Record name | 4-METHOXYBENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/142 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | p-Anisoyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4307 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

504 °F at 760 mmHg (USCG, 1999), 262-263 °C | |

| Record name | 4-METHOXYBENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/142 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-ANISOYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/447 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in ether and acetone. Very soluble in benzene. Slightly soluble in carbon tetrachloride. | |

| Record name | P-ANISOYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/447 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.26 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.261 g/cu cm at 20 °C | |

| Record name | 4-METHOXYBENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/142 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-ANISOYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/447 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.01 [mmHg] | |

| Record name | p-Anisoyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4307 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Clear crystals or amber liquid | |

CAS No. |

100-07-2 | |

| Record name | 4-METHOXYBENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/142 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methoxybenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Anisoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxybenzoyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86125 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoyl chloride, 4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 4-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9059204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anisoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.561 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Anisoyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TV6DMQ9451 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | P-ANISOYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/447 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

72 °F (USCG, 1999), 22 °C | |

| Record name | 4-METHOXYBENZOYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/142 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-ANISOYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/447 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.